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Compound of Interest

Compound Name: (S)-Tetrahydrofurfurylamine

Cat. No.: B141004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of

enantiomerically pure (S)-Tetrahydrofurfurylamine, a critical chiral building block in

pharmaceutical and chemical synthesis. This document offers a comparative analysis of

supplier specifications, detailed experimental protocols for common synthetic transformations,

and visual representations of key workflows and logical relationships to aid researchers in

sourcing and utilizing this important reagent.

Commercial Supplier Analysis
(S)-Tetrahydrofurfurylamine is available from a range of chemical suppliers. While purity

levels are generally high, specifications regarding enantiomeric excess (e.e.) are not always

explicitly stated on publicly available documentation. Researchers should always request lot-

specific Certificates of Analysis (CoA) for detailed information. The following table summarizes

publicly available data from prominent suppliers.
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Supplier
Product
Number

Stated
Purity/Assa
y

Optical
Rotation
([α]D)

Physical
Form

CAS
Number

Sigma-

Aldrich
412945 97%[1]

+12° (c=2 in

chloroform)[1]
Liquid[1] 7175-81-7[1]

TCI America

(via Fisher

Scientific)

T2425 ≥98.0% (GC) Not specified Liquid 7175-81-7

BOC

Sciences
7175-81-7 >98.0% (GC) Not specified

Clear

colorless

liquid

7175-81-7

MedchemExp

ress
HY-W010600

≥95.0%

(NMR)[2]
Not specified

Colorless to

light yellow

liquid[2]

7175-81-7[2]

Chem-Impex 01775 ≥97% (GC) Not specified
Clear yellow

liquid
7175-81-7

Note: The absence of a specified optical rotation or enantiomeric excess value does not imply a

racemic mixture, but rather that the data was not found on the public product page. It is crucial

to contact the supplier for a comprehensive CoA to confirm the enantiopurity of a specific lot.

The Critical Role of Supplier Specifications in
Research and Development
The quality of starting materials is paramount in drug discovery and development. The purity

and enantiomeric excess of (S)-Tetrahydrofurfurylamine directly impact the outcome of

synthetic steps and the purity of the final active pharmaceutical ingredient (API).
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Figure 1. Logical flow of supplier specifications' impact on R&D.

Experimental Protocols
The following are detailed experimental protocols for common synthetic transformations

involving (S)-Tetrahydrofurfurylamine.

Boc Protection of (S)-Tetrahydrofurfurylamine
This protocol describes a standard procedure for the protection of the primary amine

functionality with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity in

multi-step syntheses.

Materials:

(S)-Tetrahydrofurfurylamine (1.0 eq)

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve (S)-Tetrahydrofurfurylamine in dichloromethane in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add di-tert-butyl dicarbonate to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude N-Boc protected product.

Purify the product by flash column chromatography on silica gel if necessary.

Amide Synthesis via Carboxylic Acid Coupling
This protocol outlines a general method for the formation of a chiral amide by coupling (S)-
Tetrahydrofurfurylamine with a carboxylic acid.

Materials:

Carboxylic acid (1.0 eq)

(S)-Tetrahydrofurfurylamine (1.0 eq)

Titanium(IV) chloride (TiCl₄) (3.0 eq)[3]

Pyridine (solvent)[3]
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Toluene

1 N Hydrochloric acid (HCl)

Dichloromethane (DCM)

Procedure:

To a solution of the carboxylic acid in pyridine in a screw-capped vial, add TiCl₄ followed by

(S)-Tetrahydrofurfurylamine.[3]

Tightly seal the vial and heat the reaction mixture to 85 °C.[3]

Stir the mixture for approximately 2 hours, monitoring for the complete consumption of the

carboxylic acid by TLC.[3]

After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene.[3]

Treat the residue with a 1 N aqueous HCl solution and extract the product with

dichloromethane (3x).[3]

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the resulting amide by flash column chromatography.

Visualized Experimental Workflow: Amide Synthesis
The following diagram illustrates the key steps in the synthesis of a chiral amide using (S)-
Tetrahydrofurfurylamine.
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- (S)-Tetrahydrofurfurylamine
- TiCl4, Pyridine

Reaction:
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- Heat to 85°C

- Stir for 2h
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- Cool & Quench

- Extraction
- Drying

Purification:
- Concentration

- Column Chromatography

Final Product:
Chiral Amide
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Figure 2. Workflow for chiral amide synthesis.

Conclusion
(S)-Tetrahydrofurfurylamine is a readily available chiral amine from several commercial

suppliers. For applications in research and drug development, it is imperative that scientists

and professionals meticulously evaluate supplier specifications, with a particular focus on

enantiomeric purity. The experimental protocols provided herein offer a starting point for the

synthetic application of this versatile building block. By understanding the interplay between

material quality and experimental outcome, researchers can enhance the efficiency and

reproducibility of their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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